molecular formula C15H12N2O3 B5649924 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE

Cat. No.: B5649924
M. Wt: 268.27 g/mol
InChI Key: XYWGDKKTDJPSGC-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE is an organic compound that features a benzodioxole ring and a pyridyl group connected by a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Preparation of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyridyl intermediates through a propenamide linkage, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole or pyridyl groups.

    Reduction: Reduced forms of the propenamide linkage.

    Substitution: Substituted derivatives at the pyridyl group.

Scientific Research Applications

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to receptors or enzymes, modulating their activity. The benzodioxole ring can interact with hydrophobic pockets, while the pyridyl group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-BUTENAMIDE: Similar structure but with a butenamide linkage.

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-THIENYL)-2-PROPENAMIDE: Contains a thienyl group instead of a pyridyl group.

Uniqueness

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2-PYRIDYL)-2-PROPENAMIDE is unique due to its specific combination of the benzodioxole and pyridyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(17-14-3-1-2-8-16-14)7-5-11-4-6-12-13(9-11)20-10-19-12/h1-9H,10H2,(H,16,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWGDKKTDJPSGC-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.